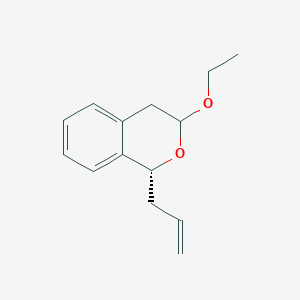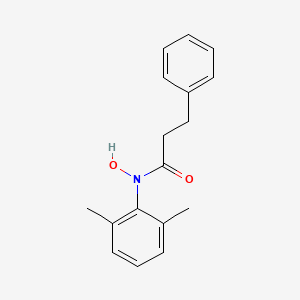
4-Aminobutanoic acid;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobutanoic acid pentahydrate, also known as gamma-aminobutyric acid pentahydrate, is a derivative of 4-aminobutanoic acid. This compound is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is commonly found in the central nervous system where it functions as an inhibitory neurotransmitter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminobutanoic acid pentahydrate can be synthesized through several methods. One common approach involves the reduction of succinic acid derivatives. For instance, the reduction of succinimide using lithium aluminum hydride can yield 4-aminobutanoic acid . Another method involves the decarboxylation of glutamic acid under specific conditions .
Industrial Production Methods
In industrial settings, 4-aminobutanoic acid pentahydrate is often produced through microbial fermentation. Specific strains of bacteria, such as Lactobacillus brevis, are used to ferment glucose or other carbohydrates to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobutanoic acid pentahydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form succinic semialdehyde.
Reduction: It can be reduced to form 4-aminobutanol.
Substitution: It can undergo substitution reactions to form derivatives like N-substituted 4-aminobutanoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Succinic semialdehyde.
Reduction: 4-Aminobutanol.
Substitution: N-substituted 4-aminobutanoic acids.
Wissenschaftliche Forschungsanwendungen
4-Aminobutanoic acid pentahydrate has a wide range of applications in scientific research:
Wirkmechanismus
4-Aminobutanoic acid pentahydrate exerts its effects primarily by binding to gamma-aminobutyric acid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to a calming effect on the nervous system . The molecular targets include gamma-aminobutyric acid type A and type B receptors . The pathways involved include the gamma-aminobutyric acid shunt and the glutamate metabolism pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-alanine: Another non-proteinogenic amino acid with similar structure but different biological functions.
Glutamic acid: A proteinogenic amino acid that serves as a precursor to 4-aminobutanoic acid.
Succinic acid: A dicarboxylic acid that can be converted to 4-aminobutanoic acid through reduction.
Uniqueness
4-Aminobutanoic acid pentahydrate is unique due to its role as an inhibitory neurotransmitter in the central nervous system. Unlike other similar compounds, it has a specific function in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain .
Eigenschaften
CAS-Nummer |
651312-45-7 |
|---|---|
Molekularformel |
C4H19NO7 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
4-aminobutanoic acid;pentahydrate |
InChI |
InChI=1S/C4H9NO2.5H2O/c5-3-1-2-4(6)7;;;;;/h1-3,5H2,(H,6,7);5*1H2 |
InChI-Schlüssel |
QJWDWNOFFYYNDC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CN.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)


![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)


![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)


![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
